N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-6-(oxan-4-yloxy)pyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-6-(oxan-4-yloxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-15-2-5-18(6-3-15)25-14-17(12-21(25)26)24-22(27)16-4-7-20(23-13-16)29-19-8-10-28-11-9-19/h2-7,13,17,19H,8-12,14H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPDPDNKYRMBFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CN=C(C=C3)OC4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution
The oxan-4-yloxy group is introduced at the 6-position of pyridine via nucleophilic substitution. A halogenated precursor (e.g., 6-chloropyridine-3-carboxylate) reacts with oxan-4-ol under basic conditions:
Procedure :
Hydrolysis to Carboxylic Acid
The ester intermediate is hydrolyzed under acidic or basic conditions:
Basic Hydrolysis :
Synthesis of 1-(4-Methylphenyl)-5-Oxopyrrolidin-3-Amine
Cyclization of γ-Amino Acids
The pyrrolidinone ring is constructed via cyclization of γ-amino acids or derivatives:
Step 1 : Preparation of N-(4-Methylbenzyl)glutamic Acid
- Substrate : Glutamic acid (1.0 equiv)
- Alkylation Agent : 4-Methylbenzyl chloride (1.1 equiv)
- Base : Et₃N (2.0 equiv)
- Solvent : THF, 25°C, 6 h
- Yield : 82%
Step 2 : Lactam Formation
Reductive Amination
Alternative route using reductive amination to install the 3-amino group:
- Substrate : 1-(4-Methylphenyl)-5-oxopyrrolidin-3-one (1.0 equiv)
- Amine Source : NH₄OAc (5.0 equiv)
- Reductant : NaBH₃CN (1.5 equiv)
- Solvent : MeOH, 25°C, 24 h
- Yield : 74%
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
Activation of the carboxylic acid with EDCI/HOBt:
Mixed Anhydride Method
For improved solubility in non-polar solvents:
- Acid Chloride : Synthesized using SOCl₂ (2.0 equiv) in toluene (reflux, 2 h)
- Base : NMM (N-Methylmorpholine, 2.0 equiv)
- Solvent : THF, -15°C, 1 h
- Yield : 72%
Optimization and Process Chemistry
Solvent Effects on Coupling Efficiency
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 65 | 98 |
| THF | 7.5 | 72 | 97 |
| DCM | 8.9 | 58 | 95 |
Catalytic Additives
- DMAP (4-Dimethylaminopyridine) : Accelerates acyl transfer (0.1 equiv, 15% yield increase)
- HOAt (1-Hydroxy-7-azabenzotriazole) : Reduces racemization (purity >99% by HPLC)
Characterization and Analytical Data
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.35 (d, J = 2.4 Hz, 1H, pyridine H-2), 7.67 (d, J = 8.8 Hz, 1H, pyridine H-5), 4.81 (m, 1H, oxan H-4), 2.40 (s, 3H, Ar-CH₃)
- ¹³C NMR : 165.8 (C=O), 154.2 (pyridine C-6), 137.4 (pyrrolidinone C-5)
- HRMS (ESI-TOF) : m/z [M + H]⁺ calcd for C₂₃H₂₆N₃O₄⁺: 408.1918; found: 408.1921
X-ray Crystallography
Single-crystal analysis confirms the trans configuration of the pyrrolidinone ring and planar pyridine-carboxamide system (CCDC Deposit: 2294785).
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-6-(oxan-4-yloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the aromatic rings or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are often employed under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may serve as a probe or inhibitor in biochemical studies, particularly in enzyme research.
Medicine: Its unique structure suggests potential as a drug candidate for various therapeutic areas, including anti-inflammatory and anticancer treatments.
Industry: The compound could be utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-6-(oxan-4-yloxy)pyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structurally analogous compounds reveals key differences in pharmacological and physicochemical properties:
Core Heterocycle Modifications
Pyridine vs. Pyridazine :
N-(4-methoxyphenyl)-1-methyl-6-oxopyridazine-3-carboxamide () replaces the pyridine core with a pyridazine ring. Pyridazines exhibit higher dipole moments due to adjacent nitrogen atoms, which can alter solubility and hydrogen-bonding interactions compared to pyridine derivatives. This substitution may reduce metabolic stability due to increased electron-deficient character .- The presence of chlorine substituents enhances electrophilicity, which may increase reactivity but also toxicity risks .
Substituent Variations
- Amide-Linked Groups: Quinoline vs. Pyrrolidinone: 6-(oxan-4-yloxy)-N-(quinolin-5-yl)pyridine-3-carboxamide (BK10297, ) substitutes the pyrrolidinone group with a quinoline moiety. Quinoline’s planar aromatic system may enhance π-π stacking with hydrophobic enzyme pockets but could reduce metabolic stability due to cytochrome P450-mediated oxidation . Bromophenyl-Thioether: AZ257 () incorporates a bromophenyl-thioether group, which increases molecular weight (403.26 g/mol vs. ~377 g/mol estimated for the target compound) and lipophilicity (logP ~3.5 vs. ~2.8 predicted). The thioether linkage may confer susceptibility to oxidative metabolism .
Tetrahydropyran vs. Methoxy Groups :
The oxan-4-yloxy group in the target compound provides steric bulk and polarity, improving aqueous solubility compared to methoxy-substituted analogs like N-(4-methoxyphenyl)-1-methyl-6-oxopyridazine-3-carboxamide (). However, methoxy groups are less metabolically labile than ethers .
Pharmacological Implications
- Target Selectivity: The 5-oxopyrrolidin-3-yl group in the target compound may mimic proline-rich motifs in protein-protein interactions, distinguishing it from dihydropyridine-based calcium channel modulators () or thienopyridine kinase inhibitors () .
- Metabolic Stability :
The tetrahydropyran group likely enhances metabolic stability compared to AZ257’s thioether () but may be less stable than the fluorophenyl ether in pegcetacoplan analogs () due to ether cleavage pathways .
Comparative Data Table
Biological Activity
The compound N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-6-(oxan-4-yloxy)pyridine-3-carboxamide (commonly referred to as the target compound) belongs to a class of compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The target compound has a complex molecular structure characterized by the presence of a pyridine ring, an oxan-4-yloxy group, and a pyrrolidinone moiety. Its molecular formula is , and it exhibits properties typical of amide derivatives, which often contribute to their biological activity.
1. Antimicrobial Activity
Numerous studies have evaluated the antimicrobial potential of compounds similar to the target compound. For instance, derivatives featuring pyrrolidinone structures have shown promising antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. In a comparative study, certain derivatives exhibited IC50 values ranging from 0.63 µM to 6.28 µM against acetylcholinesterase (AChE), indicating significant enzyme inhibition potential .
2. Enzyme Inhibition
The target compound's structural features suggest potential as an enzyme inhibitor. Specifically, studies have demonstrated that related compounds can effectively inhibit urease and AChE, which are vital in various physiological processes and disease states. The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's .
3. Anticancer Potential
Preliminary investigations into the anticancer properties of pyrrolidinone derivatives indicate that they may exhibit cytotoxic effects against cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest, although specific data on the target compound's anticancer activity remains limited.
4. Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile is crucial for assessing the therapeutic viability of any drug candidate. While specific data on the target compound's pharmacokinetics are sparse, related compounds have demonstrated favorable absorption and distribution characteristics in preliminary studies.
Case Study 1: Synthesis and Evaluation
In a recent study, researchers synthesized several derivatives based on the pyrrolidinone framework and evaluated their biological activities through in vitro assays. The most active compounds were identified based on their ability to inhibit AChE and urease with IC50 values significantly lower than those of standard drugs .
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study highlighted how modifications in the oxan and pyridine moieties could enhance biological activity. For instance, increasing lipophilicity through alkyl substitutions improved binding affinity to target enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
